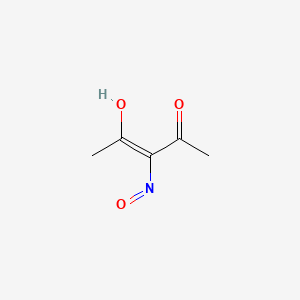
2,3,4-Pentanetrione, 3-oxime
Descripción general
Descripción
2,3,4-Pentanetrione, 3-oxime is an organic compound with the molecular formula C5H7NO3 . It is a derivative of 2,3,4-Pentanetrione, which is the simplest linear triketone .
Synthesis Analysis
The synthesis of this compound involves the reaction of acetyl acetone with sodium nitrite in an ice bath, followed by the addition of concentrated hydrochloric acid . The reaction system is then increased to 10 °C with stirring for 1 hour. The resulting white precipitate is filtered, washed with ice water, and dried under vacuum .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . It has a molecular weight of 129.114 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Varadarajan et al. (1998) synthesized compounds involving 2,3,4-pentanetrione-3-oxime, exploring their structure and antimicrobial properties against Mycobacterium tuberculosis (Varadarajan, Utekar, & Malve, 1998).
Application in Palladium Determination
- Cacho et al. (1985) studied 2,3,4-pentanetrione trioxime (PTT) for the gravimetric and spectrophotometric determination of palladium, finding it advantageous over dimethylglyoxime (Cacho, Lacoma, & Nerín, 1985).
Structural and Vibrational Studies
- Rakhshanipour et al. (2020) conducted theoretical and experimental studies on the structure and vibrational frequencies of 3-nitroso-2,4-pentanedione, a related compound to 2,3,4-pentanetrione, 3-oxime (Rakhshanipour, Jalali, Darugar, Eshghi, & Vakili, 2020).
Chemistry and Molecular Interaction
- Kaya (2016) synthesized flexible imine oxime molecules, focusing on their conformational behavior and potential biological activity (Kaya, 2016).
Reaction Dynamics and Configurations
- Hancox (1950) explored the reaction between acetone and ammonia, leading to derivatives including 2,3,4-pentanetrione 3-oxime, providing insights into the dynamics and configurations of these reactions (Hancox, 1950).
Hydrogen Bond Analysis
- Maurin et al. (1995) analyzed hydrogen bonds in crystal structures of oximes of keto-carboxylic acids, contributing to understanding of electron charge distribution and hydrogen bond strength in such compounds (Maurin, Leś, & Winnicka-Maurin, 1995).
Condensation Reactions
- Golovanov et al. (2015) described the condensation of oximes with boronic acids, forming stable compounds and unveiling a novel multicomponent process (Golovanov, Sukhorukov, Nelyubina, Khomutova, Ioffe, & Tartakovsky, 2015).
Antioxidant Properties
- Puntel et al. (2008) investigated the antioxidant properties of a particular oxime, providing insights into potential medical applications (Puntel, Gubert, Peres, Bresolin, Rocha, Pereira, Carratu, & Soares, 2008).
Vaccine Synthesis
- Lees et al. (2006) utilized oxime chemistry for bioconjugation in vaccine synthesis, demonstrating its versatility and efficiency in this field (Lees, Sen, & López-Acosta, 2006).
Molecular and Electronic Structure
- Fortier et al. (2012) explored the molecular and electronic structure of a U(V)(O)[N(SiMe3)2]3 compound, contributing to the understanding of terminal U(V) oxo complexes (Fortier, Brown, Kaltsoyannis, Wu, & Hayton, 2012).
High-Nuclearity Metal Oxime Cluster
- Papatriantafyllopoulou et al. (2010) synthesized a high-nuclearity 3d/4f metal oxime cluster, revealing novel metal topologies and magnetic properties (Papatriantafyllopoulou, Stamatatos, Efthymiou, Cunha-Silva, Paz, Perlepes, & Christou, 2010).
Beckmann Rearrangement
- Jochims et al. (1990) conducted studies on the Beckmann rearrangement of O-(chlorooxalyl)oximes, elucidating mechanisms and products in this important chemical process (Jochims, Hehl, & Herzberger, 1990).
NMR and X-ray Crystallographic Studies
- Fruttero et al. (1987) examined the oximation of acetyl(hydroxyimino)acetone, providing crucial NMR and X-ray crystallographic data on the reaction products (Fruttero, Calvino, Ferrarotti, Gasco, Aime, Gobetto, Chiari, & Calestani, 1987).
Enantioselective Synthesis
- Li et al. (2011) developed a highly enantioselective synthesis method for spirocyclopentaneoxindoles containing the oxime group, contributing to the field of organic synthesis (Li, Li, Peng, Wu, Li, Sun, Zhang, & Shao, 2011).
Nucleophilicity of Oximes
- Bolotin et al. (2016) studied the nucleophilicity of various oximes, providing detailed insights into their reactions with nitrilium closo-decaborate clusters (Bolotin, Burianova, Novikov, Demakova, Pretorius, Mokolokolo, Roodt, Bokach, Suslonov, Zhdanov, Zhizhin, Kuznetsov, & Kukushkin, 2016).
Crystal Structure and Magnetic Properties
- Jiang et al. (2005) synthesized and characterized polynuclear Ni(II) and Cu(II) complexes with oxime-bridging, examining their crystal structures and magnetic properties (Jiang, Kou, Wang, Cui, & Ribas, 2005).
Mecanismo De Acción
Target of Action
It’s known that this compound is an organic molecule with three c=o groups . It’s often used as an important organic synthesis intermediate , suggesting it may interact with various biological targets.
Mode of Action
It’s known to undergo various chemical reactions, such as amine substitution reactions, oxidation reactions, and cyclization reactions . These reactions could potentially alter the function of its biological targets.
Pharmacokinetics
Its solubility in water and organic solvents like alcohol and ether suggests it could potentially be absorbed and distributed in the body
Action Environment
2,3,4-Pentanetrione, 3-oxime is stable at room temperature but decomposes under high temperature or light exposure . This suggests that environmental factors such as temperature and light could influence its action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
2,3,4-Pentanetrione, 3-oxime plays a significant role in various biochemical reactions due to its reactive oxime group. This compound interacts with several enzymes and proteins, primarily through its ability to form Schiff bases with amino groups in proteins. One notable interaction is with the enzyme hydroxylamine oxidoreductase, which catalyzes the oxidation of hydroxylamine to nitrite. The oxime group in this compound can act as a substrate for this enzyme, leading to the formation of nitrite and other nitrogenous compounds . Additionally, the compound can interact with other biomolecules such as nucleic acids, where it can form adducts with nucleobases, potentially affecting DNA and RNA function .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modifying key signaling proteins through the formation of Schiff bases. This modification can alter the activity of these proteins, leading to changes in downstream signaling events. For example, the compound can inhibit the activity of protein kinases, which are crucial for the regulation of cell growth and differentiation . Furthermore, this compound can impact gene expression by forming adducts with DNA, thereby affecting transcriptional activity . The compound also influences cellular metabolism by interacting with metabolic enzymes, potentially altering metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules through its reactive oxime group. This group can react with amino groups in proteins to form Schiff bases, leading to the modification of protein structure and function . Additionally, the compound can undergo redox reactions, acting as a reducing agent and participating in electron transfer processes . These interactions can result in the inhibition or activation of enzymes, changes in protein conformation, and alterations in gene expression . The compound’s ability to form adducts with nucleic acids also plays a role in its molecular mechanism, as these adducts can interfere with DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is hygroscopic and can form hydrates upon absorbing water, which can affect its reactivity and interactions with biomolecules . Over time, the compound may degrade, leading to the formation of byproducts such as acetic acid and carbon monoxide . These degradation products can have additional effects on cellular function, potentially leading to long-term changes in cell viability and metabolism . In in vitro and in vivo studies, the temporal effects of this compound should be carefully monitored to understand its stability and long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause significant changes in cell signaling, gene expression, and metabolism . In animal studies, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can exhibit toxic effects, potentially leading to cell death and tissue damage . These adverse effects highlight the importance of determining the appropriate dosage range for therapeutic applications and understanding the compound’s toxicity profile .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as hydroxylamine oxidoreductase, leading to the formation of nitrogenous compounds like nitrite . Additionally, this compound can participate in redox reactions, acting as a reducing agent and influencing the cellular redox state . These metabolic interactions can affect metabolic flux and the levels of various metabolites, potentially altering cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to proteins such as albumin, facilitating its transport in the bloodstream and its distribution to various tissues . Additionally, this compound can interact with membrane transporters, allowing it to enter cells and reach intracellular compartments . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, where it can interact with DNA and affect gene expression . Additionally, this compound can localize to the mitochondria, where it can participate in redox reactions and influence mitochondrial function . These subcellular localizations can impact the compound’s activity and function, determining its overall effects on cellular processes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4-Pentanetrione, 3-oxime involves the conversion of 2,3,4-pentanetrione to its oxime derivative using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "2,3,4-pentanetrione", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Dissolve 2,3,4-pentanetrione in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and extract the product with water", "Dry the product with anhydrous sodium sulfate", "Purify the product by recrystallization from ethanol" ] } | |
| 29917-12-2 | |
Fórmula molecular |
C5H7NO3 |
Peso molecular |
129.11 g/mol |
Nombre IUPAC |
(Z)-4-hydroxy-3-nitrosopent-3-en-2-one |
InChI |
InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3/b5-3- |
Clave InChI |
BMFNDMNRYPFUPF-HYXAFXHYSA-N |
SMILES isomérico |
C/C(=C(\C(=O)C)/N=O)/O |
SMILES |
CC(=C(C(=O)C)N=O)O |
SMILES canónico |
CC(=C(C(=O)C)N=O)O |
| 29917-12-2 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


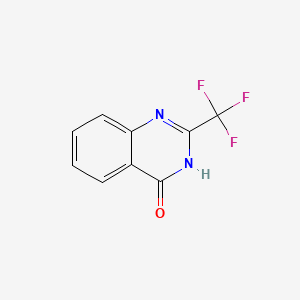

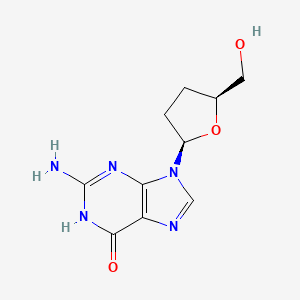

![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one](/img/structure/B1417433.png)
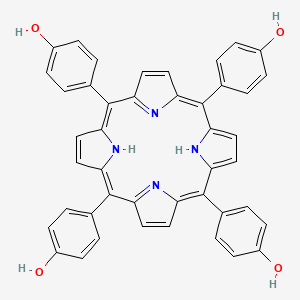
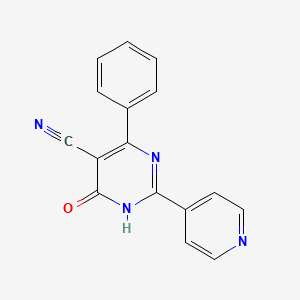

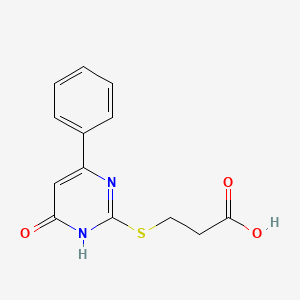
![Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1417442.png)

![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B1417444.png)
![2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B1417446.png)
